molecular formula C11H6F3NO3 B8369414 6,7,8-Trifluoro-1,4-dihydro-1-methyl-4-oxoquinoline-3-carboxylic acid

6,7,8-Trifluoro-1,4-dihydro-1-methyl-4-oxoquinoline-3-carboxylic acid

Cat. No.: B8369414
M. Wt: 257.16 g/mol
InChI Key: POHNZQDUMULBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trifluoro-1,4-dihydro-1-methyl-4-oxoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO3 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

6,7,8-trifluoro-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c1-15-3-5(11(17)18)10(16)4-2-6(12)7(13)8(14)9(4)15/h2-3H,1H3,(H,17,18)

InChI Key

POHNZQDUMULBNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester (0.3 g), anhydrous potassium carbonate (0.8 g), methyl iodide (1.6 g), and N,N-dimethyl-formamide (DMF) (10 ml) was heated with stirring at 90°-100° C. for 10 hours. The mixture was evaporated to dryness. The residue was treated with water, extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous sodium sulfate, and evaporated. The residue was added to a mixture of 18% hydrochloric acid (5 ml) and ethanol (2.5 ml) and the mixture was refluxed for 2.5 hours. After water (5 ml) and ethanol (5 ml) added and cooled, the resulting precipitate was filtered off and recrystallized from a mixture of DMF and ethanol to give 6,7,8-trifluoro-1,4-dihydro-1-methyl-4-oxoquinoline-3-carboxylic acid (0.22 g), mp 255°-258° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One

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